molecular formula C15H12N6 B2534729 1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole CAS No. 178904-74-0

1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2534729
CAS No.: 178904-74-0
M. Wt: 276.303
InChI Key: JJDJOKAWSCSPBD-UHFFFAOYSA-N
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Description

1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole is a hybrid heterocyclic compound featuring a benzotriazole core linked via a methyl group to a 4-phenyl-1,2,3-triazole moiety. This structure combines two pharmacologically significant aromatic systems, making it a candidate for diverse applications, including medicinal chemistry and materials science. The benzotriazole group is known for its stability and ability to participate in hydrogen bonding, while the triazole ring offers versatility in click chemistry and metal coordination .

Properties

IUPAC Name

1-[(4-phenyltriazol-1-yl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6/c1-2-6-12(7-3-1)14-10-20(18-17-14)11-21-15-9-5-4-8-13(15)16-19-21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDJOKAWSCSPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Chloromethyl-1H-benzotriazole

The foundational step involves converting 1H-benzotriazole (1 ) to 1-chloromethyl-1H-benzotriazole (3 ) through hydroxymethylation and subsequent chlorination:

  • Hydroxymethylation : Treatment of 1 with formaldehyde (37% aqueous) yields 1-hydroxymethyl-1H-benzotriazole (2 ) (94% yield).
  • Chlorination : Reaction of 2 with thionyl chloride (SOCl₂) at 0°C produces 3 (93% yield).

Critical Parameters :

  • Excess SOCl₂ ensures complete conversion.
  • Recrystallization from methanol enhances purity.

Preparation of 4-Phenyl-1H-1,2,3-triazole

4-Phenyl-1H-1,2,3-triazole (5 ) is synthesized via CuAAC between phenylacetylene (4 ) and benzyl azide:

  • Azide Preparation : Benzyl bromide reacts with sodium azide (NaN₃) in DMF to form benzyl azide.
  • Cycloaddition : Phenylacetylene and benzyl azide undergo CuAAC (CuSO₄, sodium ascorbate, H₂O/EtOH) to yield 5 (85–92% yield).

Regioselectivity : CuAAC exclusively generates 1,4-disubstituted triazoles, ensuring positional fidelity.

Alkylation of 4-Phenyl-1H-1,2,3-triazole

The final coupling involves nucleophilic substitution between 3 and 5 under basic conditions:

  • Deprotonation : 5 is treated with NaH in DMSO to generate the triazolide anion.
  • Alkylation : Reaction with 3 at 80°C affords the target compound (75–88% yield).

Optimization :

  • Prolonged heating (>6 h) improves conversion.
  • DMSO enhances solubility of ionic intermediates.

Synthetic Route 2: One-Pot Click Chemistry Approach

In Situ Formation of Triazole and Benzotriazole Moieties

This route integrates CuAAC and alkylation in a single vessel:

  • CuAAC : Phenylacetylene and propargyl azide form 1-(propargyl)-4-phenyl-1,2,3-triazole.
  • Chloromethylation : Concurrent treatment of 1 with formaldehyde and SOCl₂ generates 3 .
  • Coupling : Base-mediated alkylation yields the target compound (68–78% yield).

Advantages : Reduced purification steps; however, competing side reactions may lower yields.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Methylenic protons (–CH₂–) resonate at δ 5.2–5.4 ppm (singlet).
  • IR : N–H stretches (3100–3200 cm⁻¹) confirm triazole rings; C–Cl absorption (750 cm⁻¹) absent post-alkylation.

Crystallographic Data (From Analogous Structures)

Monoclinic crystal systems (e.g., P2₁/c) with a = 13.4306 Å, b = 7.3467 Å, c = 21.643 Å. Intermolecular C–H···π interactions stabilize the lattice.

Comparative Analysis of Methods

Parameter Sequential Alkylation One-Pot CuAAC
Yield 75–88% 68–78%
Purity >95% (HPLC) 85–90%
Reaction Time 8–12 h 6–8 h
Scalability Excellent Moderate

Key Insight : Sequential alkylation offers superior yields and purity, while one-pot methods prioritize efficiency.

Chemical Reactions Analysis

1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzotriazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzotriazole moiety can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The presence of the triazole ring enhances the biological activity of these compounds, making them promising candidates for developing new antibacterial agents.

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In comparative studies with standard anti-inflammatory drugs like ibuprofen, it demonstrated comparable efficacy in reducing inflammation markers . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential
Recent investigations have highlighted the anticancer properties of triazole derivatives. Specifically, compounds with a triazole core have shown promise in inhibiting tumor growth in various cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy.

Agricultural Applications

Fungicides and Herbicides
The structural characteristics of 1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole suggest its potential as a fungicide or herbicide. Triazole derivatives are known for their ability to inhibit fungal growth through the disruption of sterol biosynthesis in fungi . This application is particularly relevant in the agricultural sector for protecting crops from fungal pathogens.

Materials Science

Corrosion Inhibitors
Benzotriazole derivatives are widely recognized for their effectiveness as corrosion inhibitors in metal protection. The compound can form protective films on metal surfaces, preventing corrosion caused by environmental factors . This property is crucial for extending the lifespan of various metal components used in industrial applications.

Case Studies and Research Findings

Study Focus Findings
Sameliuk et al. (2021) Synthesis and Biological ActivityIdentified strong antimicrobial activity against Staphylococcus aureus; potential for further pharmacological screening.
Sparatore et al. (1989) Antimicrobial PropertiesEstablished Minimum Inhibitory Concentration values for benzotriazole derivatives against E. coli.
Recent Advances in Medicinal Chemistry Anticancer ActivityDemonstrated apoptosis induction in cancer cell lines through triazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease . The compound’s triazole ring allows it to form hydrogen bonds and other interactions with the target enzyme, enhancing its inhibitory effects .

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The target compound’s structural analogs differ primarily in substituents, additional rings, and functional groups, which influence their physicochemical and biological properties. Key examples include:

Compound Name Key Structural Features Biological Activity/Application Reference
4-Phenyl-5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5b) 1,2,4-triazole-thione hybrid Aromatase inhibition
4-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)benzonitrile (3f) Nitrile substituent on benzyl group Electronic property modulation
8-Chloro-2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]quinoline (13a) Quinoline moiety with chloro substituent Antimicrobial/anticancer potential
(1S,9aR)-1-[4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizine (5c) Quinolizine ring system High activity against Staphylococcus aureus
1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA) Bromophenyl substituent Strong HSA binding and antimicrobial effects

Key Observations :

  • Hybrid Systems: Incorporating quinoline (13a) or quinolizine (5c) rings introduces planar aromatic systems that may enhance DNA intercalation or enzyme inhibition .
  • Thione Functionality : The 1,2,4-triazole-3-thione in 5b () likely improves binding to metalloenzymes like aromatase via sulfur-metal interactions .

Physicochemical Properties

  • Lipophilicity : Chloro (13a) and bromo (BPTA) substituents increase logP values, enhancing membrane permeability .
  • Solubility: Nitrile-containing 3f () may exhibit improved aqueous solubility compared to nonpolar analogs, critical for drug formulation .

Spectroscopic and Crystallographic Data

  • NMR/IR : Compounds like 3f and 3g () are characterized by distinct ¹³C NMR peaks for nitrile (~110 ppm) and trifluoromethyl (-CF₃, ~125 ppm) groups .
  • X-ray Crystallography : SHELX software () is widely used for structure determination, confirming bond lengths and angles critical for activity .

Biological Activity

The compound 1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole is a derivative of benzotriazole and triazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N5C_{16}H_{13}N_5, with a molecular weight of approximately 279.3 g/mol. The compound features a benzotriazole core linked to a triazole moiety via a phenyl group. This structural configuration is significant as it influences the compound's biological interactions.

Antimicrobial Activity

Research has shown that compounds containing the benzotriazole and triazole frameworks exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : A study demonstrated that various benzotriazole derivatives displayed moderate antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. Specifically, compounds similar to 1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-benzotriazole were effective due to their hydrophobic characteristics which enhance membrane penetration .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4cE. coli50 μg/mL
15aB. subtilis25 μg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of benzotriazole derivatives has been investigated with promising results:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicated that certain benzotriazole derivatives could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Properties

Emerging research highlights the anticancer potential of triazole-containing compounds:

  • Cell Line Studies : Research involving various cancer cell lines indicated that compounds similar to 1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-benzotriazole exhibited cytotoxic effects. For example, derivatives showed IC50 values in the micromolar range against breast and lung cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzotriazole derivatives against a panel of bacterial pathogens. The results indicated that compounds with bulky hydrophobic groups exhibited enhanced activity against both gram-positive and gram-negative bacteria.

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays demonstrated that specific derivatives could significantly reduce TNF-alpha levels in macrophages stimulated with LPS. This suggests that these compounds may modulate inflammatory pathways effectively.

Q & A

Advanced Question

  • Molecular Docking : Predict binding affinities and orientations (e.g., ’s use of AutoDock Vina to visualize triazole derivatives in enzyme active sites).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time.
  • QSAR Models : Correlate electronic/steric properties (e.g., logP, H-bond donors) with activity data from ’s acetamide derivatives .

What are the critical steps for scaling up synthesis from milligram to gram scale without compromising integrity?

Basic Question

  • Solvent Scalability : Replace low-boiling solvents (e.g., THF) with safer alternatives (e.g., ethanol) for larger volumes.
  • Catalyst Efficiency : Optimize Cu(I) catalyst ratios to minimize byproducts.
  • Stepwise Monitoring : Use inline FTIR or HPLC to track intermediate formation, as in ’s synthesis of triazole-acetamides .

How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?

Advanced Question

  • LogP Adjustments : Fluorophenyl groups (, compound 9b) increase hydrophobicity vs. methoxy-substituted analogs.
  • Thermal Stability : Melting point trends (e.g., bromophenyl derivatives in have higher mp due to halogen bonding) correlate with crystallinity.
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2) alter reactivity in subsequent functionalization steps .

What analytical challenges arise in characterizing trace impurities, and how can they be addressed?

Advanced Question

  • LC-MS/MS : Detect low-abundance byproducts (e.g., unreacted intermediates).
  • NMR Relaxation Editing : Suppress dominant signals to highlight impurities.
    ’s use of 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in triazole-phosphonate hybrids exemplifies advanced impurity profiling .

Q. Notes

  • Methodological Focus : Answers emphasize experimental design, data validation, and interdisciplinary approaches.
  • Advanced vs. Basic : Advanced questions integrate computational, structural, and statistical methods, while basic questions focus on foundational synthesis and characterization.

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